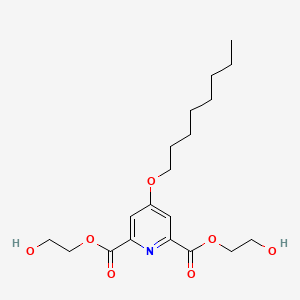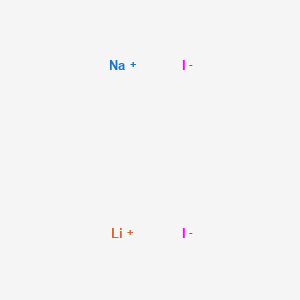
Lithium sodium iodide (1/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium sodium iodide (1/1/2) is a chemical compound composed of lithium, sodium, and iodine in a 1:1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium sodium iodide (1/1/2) can be synthesized through several methods. One common approach involves the direct combination of lithium iodide and sodium iodide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium sodium iodide (1/1/2) often involves the neutralization method, where lithium hydroxide and sodium hydroxide are reacted with hydroiodic acid. The resulting mixture is then evaporated and concentrated to obtain the final product. This method is favored due to its simplicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Lithium sodium iodide (1/1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium iodate and sodium iodate.
Reduction: It can be reduced to form lithium iodide and sodium iodide.
Substitution: The compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include lithium iodate, sodium iodate, lithium iodide, and sodium iodide .
Aplicaciones Científicas De Investigación
Lithium sodium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological assays and as a tracer in biochemical experiments.
Medicine: Lithium sodium iodide (1/1/2) is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in the production of high-temperature batteries and as a solid-state electrolyte in various electronic devices
Mecanismo De Acción
The mechanism of action of lithium sodium iodide (1/1/2) involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the sodium myo-inositol transporter, reducing the availability of inositol and affecting cellular signaling pathways. This mechanism is similar to that of lithium in the treatment of bipolar disorder .
Comparación Con Compuestos Similares
Similar Compounds
Lithium iodide: Used in high-temperature batteries and as a solid-state electrolyte.
Sodium iodide: Used in radiopharmaceuticals and as a dietary supplement.
Potassium iodide: Used in medical treatments for thyroid conditions and as a dietary supplement.
Uniqueness
Lithium sodium iodide (1/1/2) is unique due to its combination of lithium and sodium, which imparts distinct properties compared to its individual components. This compound offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
121027-30-3 |
|---|---|
Fórmula molecular |
I2LiNa |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
lithium;sodium;diiodide |
InChI |
InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2 |
Clave InChI |
FCCDMGKAXIDXIG-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Na+].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


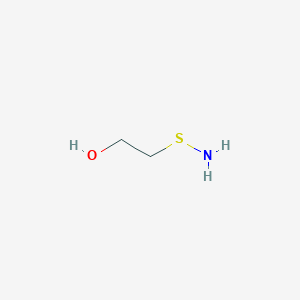
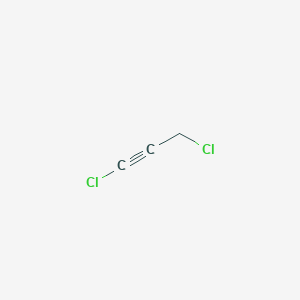
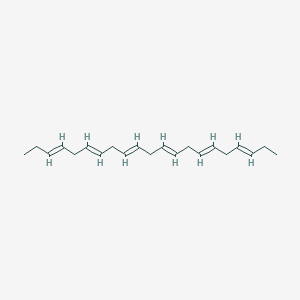
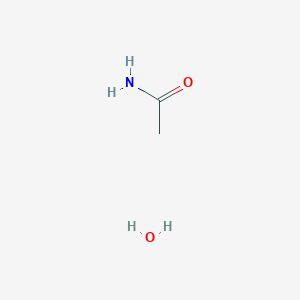
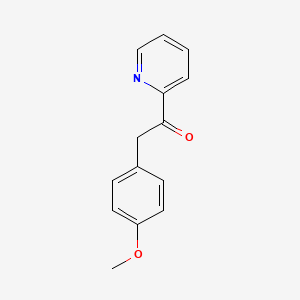
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
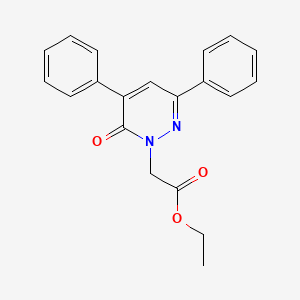
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
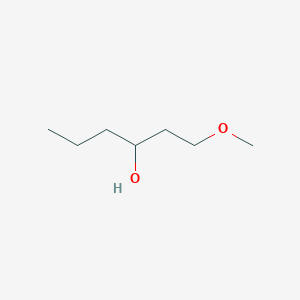
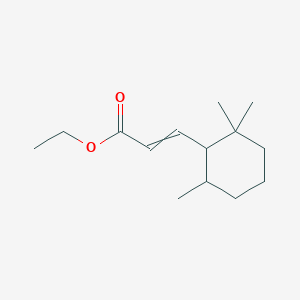
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
